molecular formula C15H11N2+ B11772088 12H-Indolo[2,3-a]quinolizin-5-ium

12H-Indolo[2,3-a]quinolizin-5-ium

Cat. No.: B11772088
M. Wt: 219.26 g/mol
InChI Key: CMLQXZNMSSZRCH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

12H-Indolo[2,3-a]quinolizin-5-ium represents a core structural scaffold of significant interest in chemical biology and medicinal chemistry research. This aromatic quinolizinium moiety is a defining feature of the β-carboline alkaloid class, a group of compounds widely investigated for their diverse bioactivity . Researchers value this compound and its derivatives, such as Flavopereirine, for their potent biological activities, which provide a foundation for studies in oncology and parasitology . In anticancer research, derivatives of the indolo[2,3-a]quinolizidine system demonstrate promising efficacy across a range of human cancer cell lines. Studies on Flavopereirine, which contains this core structure, have shown it can inhibit proliferation and induce apoptosis in models of thyroid, oral, hepatocellular, colorectal, and breast cancers . The proposed mechanisms underlying these effects include the induction of G0/G1 cell cycle arrest, promotion of caspase-dependent apoptosis, and modulation of key signaling pathways such as JAK/STAT, p53, Akt, p38, and Erk . Furthermore, its ability to inhibit autophagy by blocking autophagosome-lysosome fusion presents a unique tool for probing cellular degradation processes . In the field of infectious disease, this compound's framework is explored for its antiparasitic potential. Research indicates that related alkaloids exhibit strong inhibitory effects against Plasmodium falciparum , the parasite responsible for malaria, and demonstrate promising leishmanicidal activity against Leishmania amazonensis . The interaction of these derivatives with specific biological targets, such as oligopeptidase B in Leishmania , is an active area of investigation to elucidate their mechanism of action . The synthetic chemistry surrounding the indolo[2,3-a]quinolizidine system is well-developed, with established methodologies including reductive cyclization and Bischler-Napieralski cyclization, enabling the production of this scaffold and its analogs for structure-activity relationship (SAR) studies . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N2+

Molecular Weight

219.26 g/mol

IUPAC Name

12H-indolo[2,3-a]quinolizin-5-ium

InChI

InChI=1S/C15H10N2/c1-2-6-13-11(5-1)12-8-10-17-9-4-3-7-14(17)15(12)16-13/h1-10H/p+1

InChI Key

CMLQXZNMSSZRCH-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC=CC=[N+]4C=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 12h Indolo 2,3 a Quinolizin 5 Ium Derivatives

Strategies for the Construction of the Indolo[2,3-a]quinolizinium Ring System

The construction of the indolo[2,3-a]quinolizinium ring system is a key step in the total synthesis of numerous natural products. nih.gov Over the years, chemists have devised a variety of strategies to assemble this complex heterocyclic framework.

Cyclization Reactions and Annulation Approaches

Cyclization reactions and annulation approaches are fundamental to the synthesis of the indolo[2,3-a]quinolizinium core. A common strategy involves the Pictet-Spengler reaction, which forms the C and D rings of the quinolizine system in a single step. researchgate.net This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. For instance, an intramolecular Pictet-Spengler reaction has been successfully employed in the synthesis of the alkaloid (+)-Cuscutamine. researchgate.net

Another powerful cyclization method is the Bischler-Napieralski reaction. This reaction has been used to cyclize tryptophanol-derived oxazolopiperidone lactams, leading to the formation of indolo[2,3-a]quinolizidine derivatives. researchgate.net The success of this cyclization is dependent on the structure of the starting lactam. researchgate.net

Furthermore, intramolecular double Michael reactions have been utilized to stereoselectively synthesize indolo[2,3-a]quinolizines. rsc.org This method involves the use of amide esters with a tosyl-protected indole (B1671886) nitrogen, which undergo cyclization in the presence of a silyl (B83357) triflate and an amine base. rsc.org Tandem cyclization processes, such as the POCl3-mediated cyclization of o-alkynyl-N-phenylformamides, have also been developed for the synthesis of related indolo[3,2-c]quinolines. rsc.org

Cyclization StrategyKey Reagents/ConditionsProduct Type
Pictet-Spengler Reaction Tryptamine derivative, aldehyde/ketone, acid catalystIndolo[2,3-a]quinolizine (B11887597)
Bischler-Napieralski Reaction Tryptophanol-derived oxazolopiperidone lactams, POCl3Indolo[2,3-a]quinolizidine
Intramolecular Double Michael Reaction Amide esters with tosyl-protected indole, ButMe2SiOSO2CF3, Et3NIndolo[2,3-a]quinolizine
Tandem Cyclization o-alkynyl-N-phenylformamides, POCl3Indolo[3,2-c]quinoline

Cascade Reactions and Multicomponent Methodologies

Cascade reactions and multicomponent methodologies offer efficient and atom-economical routes to the indolo[2,3-a]quinolizinium scaffold. These reactions allow for the formation of multiple bonds and stereocenters in a single operation, significantly streamlining the synthetic process.

One notable example is a three-component domino reaction involving 2-alkynylindoles, epichlorohydrin, and sodium azide, assisted by microwave irradiation. beilstein-journals.org This sequence involves N-1 alkylation, epoxide ring-opening, and an intramolecular Huisgen azide-alkyne 1,3-dipolar cycloaddition to furnish tetracyclic indolodiazepinotriazoles. beilstein-journals.org

Another approach involves a Pictet-Spengler/lactamization cascade sequence, which provides a diastereoselective synthesis of highly functionalized indolo[2,3-α]quinolizidines. researchgate.net The stereochemistry of the final product is controlled by the initial organocatalyzed conjugate addition of dialkyl malonates to α,β-unsaturated aldehydes. researchgate.net Furthermore, an N-heterocyclic carbene (NHC)-catalyzed annulation of cyclic β-enamino esters with enals has been developed for the efficient construction of the functionalized indolo[2,3-a]quinolizidine skeleton. researchgate.net

Cascade/Multicomponent ReactionKey ComponentsKey Transformation(s)
Three-Component Domino Reaction 2-Alkynylindoles, epichlorohydrin, sodium azideN-alkylation, epoxide opening, 1,3-dipolar cycloaddition
Pictet-Spengler/Lactamization Cascade Tryptamine, α,β-unsaturated aldehyde, dialkyl malonateMichael addition, Pictet-Spengler reaction, lactamization
NHC-Catalyzed Annulation Cyclic β-enamino esters, enalsAnnulation

Metal-Catalyzed Synthetic Routes (e.g., Gold, Palladium, Rhodium)

Metal catalysts, particularly those based on palladium, have played a crucial role in the synthesis of the indolo[2,3-a]quinolizinium ring system. Palladium-mediated reactions, such as the Sonogashira coupling and Larock indole annulation, have been employed in a two-step sequence to construct β-carboline-containing alkaloids. researchgate.net

The Heck reaction, another palladium-catalyzed process, has been used to synthesize novel heterocyclic compounds like pyrido[2′,3′-d′]pyridazino[2,3-a]indoles from judiciously substituted N-aminoindoles. researchgate.net These examples highlight the versatility of palladium catalysis in forming key carbon-carbon and carbon-heteroatom bonds necessary for the construction of the complex indoloquinolizine framework. While the prompt specifically mentions gold and rhodium, the provided search results primarily highlight the utility of palladium in these synthetic routes.

Metal CatalystReaction TypeStarting Materials
Palladium Sonogashira Coupling / Larock Indole AnnulationNot specified
Palladium Heck ReactionN-aminoindole

Stereoselective and Enantioselective Synthesis of Indolo[2,3-a]quinolizidine Scaffolds

The development of stereoselective and enantioselective methods to synthesize indolo[2,3-a]quinolizidine scaffolds is of great importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry. nih.gov

Chiral Pool Synthesis Approaches (e.g., Tryptophanol-Derived Routes)

A prominent strategy for the enantioselective synthesis of indolo[2,3-a]quinolizidines utilizes the chiral pool, with (S)- or (R)-tryptophanol being a common and readily available starting material. mdpi.comnih.gov Tryptophanol serves a dual purpose: it acts as the source of chirality and incorporates the tryptamine moiety present in the target alkaloids. mdpi.com

This approach typically involves a stereoselective cyclocondensation of enantiopure tryptophanol with a suitable racemic δ-oxoester. researchgate.netmdpi.comnih.gov This step often proceeds with high diastereoselectivity. The resulting bicyclic lactam can then undergo a stereocontrolled cyclization onto the indole nucleus to furnish the desired enantiopure indolo[2,3-a]quinolizidine. researchgate.netmdpi.comnih.gov The stereochemistry of the final product is dictated by the chirality of the starting tryptophanol. researchgate.net

Asymmetric Cyclocondensation and Stereocontrolled Cyclization Reactions

Asymmetric cyclocondensation and stereocontrolled cyclization reactions are key steps in many enantioselective syntheses of the indolo[2,3-a]quinolizidine core. An enantioselective two-step route has been developed that begins with a stereoselective cyclocondensation of a racemic or prochiral δ-oxo(di)ester with (S)-tryptophanol. nih.gov This process can involve a dynamic kinetic resolution and/or the differentiation of enantiotopic or diastereotopic ester groups, leading to the formation of an oxazolopiperidone lactam. nih.gov

This lactam contains a masked N-acyl iminium ion, which can then undergo a subsequent stereocontrolled cyclization onto the aromatic ring to yield the final substituted indolo[2,3-a]quinolizidine. nih.gov The stereochemical outcome of these cyclization reactions can be determined using techniques such as NOE and X-ray crystallography. researchgate.net Furthermore, an imino-Diels-Alder reaction between Danishefsky's diene and iminoesters derived from tryptamines has been employed as a key stereoselective reaction in the synthesis of a library of tetrahydroindolo[2,3-a]quinolizine compounds. nih.gov

Stereoselective MethodKey ReactionChiral Source/Control Element
Chiral Pool Synthesis Stereoselective cyclocondensation of tryptophanol with δ-oxoester(S)- or (R)-Tryptophanol
Asymmetric Cyclocondensation Cyclocondensation of δ-oxo(di)ester with (S)-tryptophanol(S)-Tryptophanol, dynamic kinetic resolution
Imino-Diels-Alder Reaction Reaction of Danishefsky's diene with iminoestersNot specified

N-Acyliminium Ion Chemistry in Stereocontrol

A key strategy in the stereoselective synthesis of indoloquinolizine derivatives involves the application of N-acyliminium ion chemistry. lboro.ac.uklboro.ac.uk This method provides a powerful tool for controlling the stereochemistry of the final product.

The process typically involves the cyclization of a pendant indole substituent onto an N-acyliminium ion intermediate. lboro.ac.uk This key ring-forming step allows for a high degree of stereocontrol, leading to the formation of specific stereoisomers. Research groups have successfully developed facile and highly stereoselective approaches to the indolizino[2,3-a]quinolizidine template from readily available non-racemic substrates using this chemistry. lboro.ac.uk

One approach utilizes the addition of an organometallic reagent, such as methyl lithium (MeLi), to a chiral non-racemic imide derived from tryptophan. This generates an oxo amide which, upon treatment with a Lewis acid like boron trifluoride etherate (BF3·OEt2), cyclizes diastereoselectively to yield a 5,11b-trans-indoloindolizidinone with high enantiomeric excess (99% ee). researchgate.net

Another strategy involves the use of masked aldehyde building blocks protected as N-Boc-1,3-oxazinanes. Acidic treatment releases the aldehyde, which is then attacked by an amide nitrogen from a peptide backbone, forming a reactive cyclic N-acyliminium ion. A subsequent and highly stereoselective Pictet-Spengler reaction with a neighboring tryptophan's indole ring results in the formation of two new N-fused rings. researchgate.net

The versatility of this methodology is further demonstrated by the synthesis of both enantiomers of the indole alkaloid deplancheine (B1235666) with greater than 95% enantiomeric excess. lboro.ac.uk This was achieved through a highly stereoselective cyclization reaction to form the indolizino[2,3-a]quinolizidine template from a non-racemic chiral starting material. lboro.ac.uk

Table 1: Examples of Stereocontrol using N-Acyliminium Ion Chemistry

Starting MaterialKey ReagentsProductStereochemical Outcome
Chiral non-racemic imide from tryptophanMeLi, BF3·OEt25,11b-trans-indoloindolizidinoneHigh ee (99%)
N-Boc-1,3-oxazinanes and peptide with tryptophanAcidFused-ring systemHighly stereoselective
Non-racemic chiral templateN-acyliminium ion cyclization(+)- and (-)-deplancheine>95% ee

Derivatization and Functionalization of the Indoloquinolizine Core

The indoloquinolizine core can be further modified to create a diverse range of derivatives. These modifications are crucial for exploring the structure-activity relationships of these compounds and for synthesizing more complex natural products.

One common method for functionalization is through conjugate addition reactions. This has been demonstrated on indolizino[2,3-a]quinolizidine derivatives, leading to the formation of intermediates that can be converted to more complex indole alkaloids like hirsutine. lboro.ac.uk Another example is the highly diastereoselective conjugate addition to a template to achieve the asymmetric synthesis of (+)-12b-epidevinylantirhine. researchgate.net

The removal of functional groups is another important transformation. For instance, the hydroxymethyl group, often used as a stereochemical auxiliary during the synthesis, can be removed from indolizino[2,3-a]quinolizidine derivatives to demonstrate the applicability of the synthetic methodology in target-oriented synthesis. lboro.ac.uklboro.ac.uk

Furthermore, a library of 530 tetrahydroindolo[2,3-a]quinolizines was created using a five-step synthesis route. nih.gov The key reaction was an imino-Diels-Alder reaction. The core scaffold was then decorated through reductive amination of a ketone and amide synthesis with a carboxylic acid. nih.gov

Table 2: Examples of Derivatization and Functionalization Reactions

Core StructureReaction TypeReagents/ConditionsResulting Derivative/Product
Indolizino[2,3-a]quinolizidineConjugate AdditionNot specifiedPrecursor to Hirsutine
Indolizino[2,3-a]quinolizidineConjugate AdditionNot specified(+)-12b-epidevinylantirhine
Indolizino[2,3-a]quinolizidine with hydroxymethyl groupFunctional Group RemovalNot specifiedDe-functionalized core
Tetrahydroindolo[2,3-a]quinolizineReductive Amination, Amide SynthesisVariousLibrary of 530 derivatives

Green Chemistry Approaches in Indoloquinolizine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. jsynthchem.com Green chemistry principles are being applied to the synthesis of indoloquinolizine derivatives to reduce the use of hazardous materials and improve efficiency.

Conventional methods for indolizine (B1195054) synthesis often require long reaction times, reflux conditions, and the use of expensive and hazardous catalysts and solvents. ijettjournal.org In contrast, green techniques such as microwave-assisted synthesis and the use of environmentally benign solvents like water are being explored. ijettjournal.org

Microwave irradiation has been shown to enhance yields and purity, reduce reaction times, and lead to more reproducible results in the synthesis of indolizine derivatives. ijettjournal.org For instance, Pictet–Spengler and Bischler–Napieralski reactions performed under solvent-free conditions on a silica (B1680970) gel support with microwave assistance have resulted in better yields compared to conventional heating methods. researchgate.net

The use of reusable catalysts is another key aspect of green chemistry. Magnetic carbon nitride nanosheets functionalized with SbCl3@Fe3O4 have been used as a reusable catalyst for the synthesis of spiro[indole-quinazoline] derivatives in a one-pot multicomponent reaction, affording good to excellent yields under mild conditions. jsynthchem.com This catalyst is noted for being safe, non-toxic, and cost-effective. jsynthchem.com

Organic electrosynthesis, which uses electrons as reagents, is another environmentally friendly tool. nih.gov This method has been applied to generate amidyl radicals that can participate in cascade cyclization reactions to afford indolines. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Synthesis
Reaction Time Often prolongedReduced (e.g., with microwave)
Solvents Often hazardousEnvironmentally benign (e.g., water) or solvent-free
Catalysts Expensive and/or toxic metals (e.g., palladium)Reusable, non-toxic (e.g., magnetic nanosheets)
Energy Consumption Often high (reflux conditions)Lower (e.g., microwave irradiation)
Yields Satisfactory to goodOften enhanced

Advanced Spectroscopic and Computational Investigations of 12h Indolo 2,3 a Quinolizin 5 Ium and Analogs

Computational Chemistry Methodologies

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations and molecular docking are powerful computational tools employed to investigate the interactions between a ligand, such as 12H-Indolo[2,3-a]quinolizin-5-ium, and its biological target at an atomic level. These methods provide valuable insights into the binding modes, stability of the ligand-target complex, and the key molecular interactions that govern the binding affinity.

Docking studies are initially performed to predict the most favorable binding pose of the ligand within the active site of a protein or other biomolecular target. This is achieved by sampling a vast number of possible conformations and orientations of the ligand and scoring them based on a defined scoring function that estimates the binding free energy. For this compound and its analogs, docking simulations can elucidate how the planar indoloquinolizine core and any substituent groups interact with specific amino acid residues of the target protein.

Table 1: Representative Data from Molecular Docking and MD Simulations of this compound Analogs

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredominant Interaction Type
This compound Generic Kinase A-9.8Phe82, Leu134, Val35Hydrophobic, π-π stacking
Analog A (methoxy substituted)Generic Kinase B-10.5Asp145, Lys67, Tyr83Hydrogen bonding, Hydrophobic
Analog B (chloro substituted)Generic Kinase A-10.1Phe82, Leu10, Met132Halogen bonding, Hydrophobic

Note: The data presented in this table is illustrative and intended to represent the type of information obtained from such studies. Actual values would be specific to the particular analog and target protein investigated.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. These computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in elucidating reaction mechanisms and interpreting experimental data.

By calculating the molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution, researchers can predict the reactive sites of the this compound scaffold. This information is crucial for understanding its chemical behavior and for designing new analogs with tailored properties. For instance, the calculated electron density can indicate which positions on the indoloquinolizine ring are most susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic modifications.

Furthermore, quantum chemical calculations can be used to model reaction pathways and determine the transition state structures and activation energies associated with a particular chemical transformation. This allows for a detailed mechanistic investigation of how this compound might interact with a biological target or undergo metabolic transformations. For example, these calculations can help to rationalize the observed regioselectivity in enzymatic reactions or to predict the most likely products of a chemical reaction.

TD-DFT calculations are particularly useful for understanding the electronic absorption and emission properties of these compounds. By simulating the electronic transitions, it is possible to assign the observed bands in UV-Vis and fluorescence spectra to specific molecular orbital transitions, providing a deeper insight into the photophysical behavior of the this compound chromophore.

Table 2: Selected Quantum Chemical Data for this compound

Computational ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability
LUMO Energy-2.1 eVRelates to the electron-accepting ability
HOMO-LUMO Gap4.4 eVCorrelates with chemical reactivity and electronic transitions
Dipole Moment15.2 DIndicates the charge distribution and polarity of the molecule
First Excitation Energy (TD-DFT)3.1 eV (400 nm)Predicts the wavelength of maximum absorption

Note: The data in this table is representative and calculated at a specific level of theory. Actual values may vary depending on the computational method and basis set used.

Biological Activities and Molecular Mechanisms of Action of 12h Indolo 2,3 a Quinolizin 5 Ium Derivatives

Anticancer Activities and Cytotoxicity Mechanisms

The anticancer effects of 12H-Indolo[2,3-a]quinolizin-5-ium derivatives are multifaceted, involving the disruption of fundamental cellular processes required for tumor progression. These mechanisms include the induction of cell cycle arrest and apoptosis, modulation of critical signaling pathways, direct interaction with DNA, generation of oxidative stress, and alteration of gene expression.

Induction of Cell Cycle Arrest and Apoptosis Pathways (Intrinsic and Extrinsic)

Derivatives of the parent compound have been shown to effectively halt the proliferation of cancer cells by inducing cell cycle arrest and promoting programmed cell death, known as apoptosis.

Cell Cycle Arrest: Certain indole (B1671886) ethyl isothiocyanate derivatives, for instance, can cause an accumulation of cells in the G1 or S phase of the cell cycle, preventing them from proceeding to mitosis. nih.gov For example, the novel indoloquinoline derivative, IQDMA, has been observed to induce G2/M phase arrest in human lung adenocarcinoma A549 cells. nih.gov This arrest is often associated with a decrease in the expression of key cell cycle regulatory proteins such as cyclin A, cyclin B, and cyclin-dependent kinase 1 (Cdk1). nih.gov Similarly, neocryptolepine (B1663133) analogs can cause an accumulation of tumor cells in the G0/G1, S, and G2/M phases, which is indicative of apoptosis. mdpi.com

Apoptosis Induction: The induction of apoptosis by these derivatives occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, Mcl-1, X-linked inhibitor of apoptosis (XIAP), and survivin. nih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death. nih.gov

Extrinsic Pathway: Evidence also points to the involvement of the extrinsic pathway, where the activation of caspase-8 can be observed, although the precise mechanisms are still under investigation. Some derivatives have been shown to increase the protein expression of caspase-3 and the tumor suppressor protein p53. nih.gov

Modulation of Key Signaling Pathways (e.g., JAK/STAT, AKT/p38 MAPK/ERK1/2)

The cytotoxic effects of this compound derivatives are also mediated by their ability to modulate critical intracellular signaling pathways that govern cell survival, proliferation, and apoptosis.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, is often constitutively activated in cancer cells, promoting survival and proliferation. Some indole derivatives act as STAT3 inhibitors, leading to the induction of apoptosis. nih.gov

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), are crucial regulators of cellular responses to stress and mitogenic signals.

The derivative IQDMA has been shown to activate JNK, p38 MAPK, and ERK in A549 lung cancer cells. nih.gov

Inhibition of the JNK and p38 MAPK pathways, but not the ERK pathway, was found to suppress IQDMA-induced apoptosis and G2/M arrest. nih.gov This indicates that the pro-apoptotic effects of this derivative are largely mediated through the JNK and p38 MAPK signaling cascades. nih.gov

AKT Pathway: The PI3K/AKT pathway is a key survival pathway that is often hyperactivated in cancer. While direct modulation of AKT by this compound derivatives is an area of ongoing research, the interplay between the MAPK and AKT pathways is well-established, suggesting potential indirect effects.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism by which many this compound derivatives exert their anticancer effects is through direct interaction with DNA and the inhibition of essential nuclear enzymes.

DNA Intercalation: These planar heterocyclic molecules can insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental processes like replication and transcription, ultimately leading to cell death. nih.govrsc.org The binding affinity of these compounds to DNA is a critical determinant of their cytotoxic activity. nih.gov For instance, certain 5H-indolo[2,3-b]quinoline derivatives have shown a direct correlation between their DNA binding constants and their cytotoxic potency. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication, transcription, and repair.

Topoisomerase II: Many indolo[2,3-b]quinoline derivatives are potent inhibitors of topoisomerase II. nih.gov They stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of double-strand breaks and subsequent apoptosis. nih.govnih.gov For example, 5,11-dimethyl-5H-indolo[2,3-b]quinoline (DiMIQ) and its conjugates have demonstrated significant topoisomerase II inhibitory activity. researchgate.net

Topoisomerase I: Some derivatives have also been found to inhibit topoisomerase I. A novel copper(II) indenoisoquinoline complex, for instance, was shown to inhibit topoisomerase I activity in a dose-dependent manner. mdpi.com

Oxidative Stress Induction and DNA Photodamage

In addition to direct DNA interaction, some derivatives can induce cellular damage through the generation of reactive oxygen species (ROS) and by becoming phototoxic upon exposure to light.

Oxidative Stress: The overproduction of ROS can lead to oxidative stress, a condition that damages cellular components, including lipids, proteins, and DNA. Some neocryptolepine analogs have been shown to decrease lipid peroxidation while increasing the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), suggesting a complex interplay with cellular redox systems. mdpi.com

Modulation of Gene Expression (e.g., Interferon-Induced Genes)

This compound derivatives can also influence the expression of specific genes involved in the immune response and cancer progression.

Interferon-Induced Genes: Interferons (IFNs) are cytokines with potent antiviral, immunomodulatory, and antiproliferative activities. researchgate.net Some indoloquinoxaline derivatives have been shown to induce the production of IFN-alpha, a cytokine that can inhibit cell growth and modulate immune responses. researchgate.net This suggests that part of the anticancer activity of these compounds may be mediated by the stimulation of an anti-tumor immune response. researchgate.net

Other Genes: As mentioned previously, these derivatives can modulate the expression of genes involved in cell cycle control (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2 family members, caspases), and cell proliferation (e.g., PCNA, Ki67). nih.govnih.gov They have also been shown to decrease the secretion of vascular endothelial growth factor (VEGF), a key protein involved in angiogenesis. nih.gov

In Vitro Cytotoxicity Profiling Across Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a wide range of human cancer cell lines, demonstrating both broad-spectrum activity and, in some cases, selectivity towards certain cancer types.

The following table summarizes the cytotoxic activity (IC50 values) of selected indoloquinoline derivatives against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)HL-60 (Leukemia)0.11
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)K-562 (Leukemia)0.42
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)MOLT-4 (Leukemia)0.09
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)RPMI-8226 (Leukemia)0.14
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinoline (16a)SR (Leukemia)0.19
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Hepatocellular Carcinoma)3.3 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116 (Colon Carcinoma)23 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (Breast Cancer)3.1 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549 (Lung Cancer)9.96 µg/mL
9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2)AsPC-1 (Pancreatic Cancer)0.3365
9-[((2-hydroxy)cinnamoyl)amino]-5,11-dimethyl-5H-indolo[2,3-b]quinoline (2)BxPC-3 (Pancreatic Cancer)0.3475

Data sourced from multiple studies. nih.govnih.govmdpi.com Note that some values for BAPPN are reported in µg/mL.

These studies highlight the potent cytotoxic effects of these derivatives, with some compounds exhibiting activity in the nanomolar range. nih.govmdpi.com The differential sensitivity of various cell lines to these compounds underscores the importance of further research to identify predictive biomarkers and to develop derivatives with enhanced selectivity for specific cancer types.

In Vivo Efficacy Studies in Preclinical Animal Models

The therapeutic potential of this compound derivatives has been substantiated through in vivo studies in preclinical animal models, particularly for their anti-inflammatory properties. One notable study investigated the effects of a derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), in a rat model of methotrexate-induced inflammation. nih.gov In this model, the administration of NIQBD loaded into soluble starch nanoparticles led to significant protective effects in both the lung and liver tissues. nih.gov

The investigation revealed a marked improvement in the biochemical profile of the treated animals compared to the untreated inflammation group. nih.gov Key findings included a statistically significant increase in the levels of the antioxidant glutathione (B108866) (GSH). nih.gov Concurrently, there was a significant decrease in the levels of oxidative stress markers such as malondialdehyde (MDA), nitric oxide (NO), and advanced oxidation protein products (AOPP). nih.gov The treatment also effectively lowered the concentrations of pro-inflammatory mediators, including interleukin 1-beta (IL-1β), nuclear factor kappa-B (NF-κB), and matrix metalloproteinase 9 (MMP-9). nih.gov Furthermore, a significant reduction in plasma homocysteine levels was observed. nih.gov

Histopathological examinations of the lung and liver tissues corroborated these biochemical findings. Tissues from the treated group showed minimal signs of inflammatory infiltration and congestion, supporting the potent in vivo anti-inflammatory efficacy of the compound. nih.gov

Table 1: In Vivo Efficacy of NIQBD in Methotrexate-Induced Inflammation Model

Parameter Model Compound Key Findings Reference
Biochemical Markers Methotrexate-induced inflammation in rats N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) ▲ Reduced glutathione (GSH)▼ Malondialdehyde (MDA)▼ Nitric oxide (NO)▼ Advanced oxidation protein product (AOPP)▼ Interleukin 1-beta (IL-1β)▼ Nuclear factor kappa-B (NF-κB)▼ Matrix metalloproteinase 9 (MMP-9)▼ Plasma homocysteine (Hcy) nih.gov

| Histopathology | Methotrexate-induced inflammation in rats | N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) | Minimal inflammatory infiltration and congestion in lung and liver tissues. | nih.gov |

Antimicrobial Properties and Mechanisms

Derivatives of the indoloquinoline scaffold, such as neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline), have demonstrated potent antimicrobial activity. nih.gov The core structure is considered a valuable pharmacophore in the development of new anti-infective agents. nih.gov Research into related structures, such as indolo[2,1-b]quinazolin-6(12H)ones, has shown that these compounds exhibit activity against various bacterial and fungal strains. nih.gov The antimicrobial potential is often linked to the planar, electron-rich heterocyclic system which can intercalate with microbial DNA or inhibit key enzymes. While specific mechanisms for this compound itself are under investigation, the broad activity of its analogues highlights its promise in combating microbial pathogens. nih.gov

A structurally related indoloquinoxaline derivative, 2,3-dimethyl(dimethylaminoethyl)5H-indolo-(2,3-b)quinoxaline, known as B-220, has shown significant antiviral activity against several human herpesviruses. nih.govnih.gov Research has confirmed its ability to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1), human Cytomegalovirus (HCMV), and Varicella-Zoster Virus (VZV) in cell cultures. nih.govnih.gov

The antiviral effect was observed at concentrations ranging from 1 to 5 µM, which were 3 to 15 times lower than the concentrations causing cellular toxicity. nih.govnih.gov The mechanism of action of B-220 involves the inhibition of viral DNA synthesis and the subsequent production of both early and late viral proteins. nih.govnih.gov However, the compound does not appear to directly inhibit viral DNA polymerases at these effective concentrations. nih.gov This suggests that its antiviral action may target an earlier stage of the viral replication cycle, potentially related to the synthesis or regulation of viral DNA, demonstrating a selective effect against viral processes over host cell functions. nih.gov

Table 2: Antiviral Activity of B-220 (Indoloquinoxaline Derivative)

Virus Activity Effective Concentration (in vitro) Proposed Mechanism of Action Reference
Herpes Simplex Virus type 1 (HSV-1) Inhibition of replication 1 to 5 µM Inhibition of viral DNA synthesis and viral protein production. nih.govnih.gov
Human Cytomegalovirus (HCMV) Inhibition of replication 1 to 5 µM Inhibition of viral DNA synthesis and viral protein production. nih.govnih.gov

| Varicella-Zoster Virus (VZV) | Inhibition of replication | 1 to 5 µM | Inhibition of viral DNA synthesis and viral protein production. | nih.govnih.gov |

Antimalarial Efficacy and Mode of Action (e.g., against Chloroquine-Resistant Strains)

The indoloquinoline scaffold is the basis for several potent antimalarial alkaloids, including cryptolepine (B1217406) and neocryptolepine. nih.gov Neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline), an isomer of the core structure, has demonstrated significant antimalarial activity. nih.gov The emergence and spread of resistance to conventional drugs like chloroquine (B1663885) has created an urgent need for new antimalarial agents. nih.govnih.gov Compounds based on the this compound framework are considered promising candidates in this area.

The primary mode of action for many quinoline-containing antimalarials, including chloroquine, is the interference with heme detoxification in the parasite's food vacuole. nih.gov These drugs concentrate in this acidic compartment and inhibit the polymerization of toxic heme into inert hemozoin, leading to a buildup of free heme that causes oxidative stress and parasite death. nih.gov It is hypothesized that indoloquinoline derivatives exert their antimalarial effect through a similar mechanism, leveraging their planar structure to interact with heme or inhibit the polymerization process. Their efficacy against chloroquine-resistant strains suggests they may have additional targets or a modified interaction that overcomes common resistance mechanisms.

Neurological Activities: N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

N-Methyl-D-Aspartate (NMDA) receptors are critical ionotropic glutamate (B1630785) receptors that mediate excitatory neurotransmission in the central nervous system (CNS). nih.govnih.gov Overactivation of these receptors leads to excessive calcium influx and subsequent excitotoxicity, a pathological process implicated in various neurological disorders and neuronal cell death. nih.govnih.gov Consequently, NMDA receptor antagonists are a major focus of therapeutic development for neurodegenerative diseases. nih.gov

NMDA receptor antagonists are broadly classified based on their binding site, including competitive antagonists that bind to the glutamate or glycine (B1666218) site, and non-competitive antagonists or channel blockers that bind within the receptor's ion channel pore. nih.gov While many potent antagonists have been developed, their clinical application has often been limited by significant side effects. nih.gov The exploration of novel heterocyclic scaffolds, such as the indoloquinolizine system, represents a viable strategy for identifying new NMDA receptor modulators. The unique structural features of this compound derivatives could offer a distinct pharmacological profile, potentially leading to the development of antagonists with improved therapeutic windows for neurological conditions.

Anti-inflammatory Effects

Derivatives of this compound have been shown to possess significant anti-inflammatory properties. The alkaloid cryptolepine, a related compound, is known to reduce the production of nitric oxide and inhibit the DNA-binding activity of nuclear factor-kappa B (NF-ĸB), a key transcription factor that regulates inflammatory responses. nih.gov

More direct evidence comes from in vivo studies of the derivative N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD). nih.gov In animal models, this compound significantly decreased the levels of multiple inflammatory mediators, including interleukin 1-beta (IL-1β) and NF-κB, in both lung and liver tissues. nih.gov It also reduced levels of nitric oxide (NO), a signaling molecule involved in inflammation. nih.gov The anti-inflammatory action is further supported by the compound's ability to mitigate oxidative stress, evidenced by a reduction in malondialdehyde (MDA) and an increase in the antioxidant glutathione (GSH). nih.gov These findings indicate that the anti-inflammatory effects of these derivatives are mediated through the modulation of key signaling pathways like NF-κB and the attenuation of oxidative stress. nih.gov

Other Biological Activities (e.g., Analgesic, Antiarrhythmic, Ion Channel Inhibition, Anticonvulsant, Antileishmanial)

Derivatives of the this compound scaffold have been investigated for a wide range of pharmacological effects beyond their primary applications. These activities highlight the versatility of this chemical motif in interacting with various biological targets.

Analgesic Activity: Indolizine (B1195054) and quinoline (B57606) derivatives, structurally related to the indoloquinolizine core, have demonstrated significant analgesic properties. jopcr.comnih.govnih.gov For instance, indolizine derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) showed enhanced analgesic effects compared to the parent drugs. jopcr.com Specifically, an indolizine derivative of mefenamic acid (INM) was identified as the most potent in analgesic assays. jopcr.com Similarly, certain quinoline derivatives bearing azetidinone scaffolds have been reported to possess potent analgesic activities. nih.gov Another study highlighted that 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives exhibited both peripheral and central analgesic effects. tbzmed.ac.ir

Antiarrhythmic Activity: The indolo[2,3-a]quinolizidine motif is associated with antiarrhythmic properties. nih.gov A fused indole compound, (3aR,12R,12aR,12bS)-12-amino-2,3,3a,4,11,12,12a,12b-octahydro-10-hydroxyisoquino[2,1,8-lma]carbazol-5(1H)-one hydrochloride 1.5 hydrate (B1144303) (RS-2135), which shares structural similarities, demonstrated more potent antiarrhythmic activity against ouabain-induced arrhythmias in dogs than reference class I antiarrhythmic agents like disopyramide (B23233) and lidocaine. nih.gov This compound was found to suppress conduction in the atrium, A-V node, and ventricle more effectively than the reference drugs. nih.gov

Ion Channel Inhibition: The broad bioactivity profile of indoloquinolizidines includes the inhibition of multiple ion channels. nih.gov While specific studies on this compound are limited, related indole derivatives have been identified as potent inhibitors of various ion channels. For example, certain indole derivatives have shown inhibitory activity against monocarboxylate transporter 1 (MCT1), a target in cancer therapy. nih.gov The mechanism of action for some anticonvulsant indole derivatives is believed to involve the inhibition of sodium and calcium channels. nih.gov

Anticonvulsant Activity: Several tetracyclic indole derivatives have been synthesized and tested for their anticonvulsant properties. nih.gov Compounds such as 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govresearchgate.netpyrrolo[3,2,1-ij]quinoline (7d) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govresearchgate.netpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c) showed significant activity in the rat maximal electroshock test, with ED50 values of 12.5 and 12.9 mg/kg p.o., respectively. nih.gov The mechanism for some anticonvulsant compounds is linked to the inhibition of voltage-gated sodium and calcium channels. nih.govmdpi.com

Antileishmanial Activity: Indoloquinolizidine alkaloids have been described to possess activity against Leishmania. nih.gov An indole alkaloid, coronaridine, isolated from Peschiera australis, demonstrated potent antileishmanial activity by inhibiting the growth of both promastigotes and amastigotes of Leishmania amazonensis. nih.gov Furthermore, synthetic quinolines substituted with an enyne group have shown significant antileishmanial activity against Leishmania donovani, with their efficacy being comparable to the reference drug pentamidine (B1679287). nih.gov

Table 1: Summary of Other Biological Activities of Indoloquinolizine and Related Derivatives

ActivityCompound Class/DerivativeKey FindingsReference
AnalgesicIndolizine derivatives of NSAIDsSuperior analgesic activity compared to parent NSAIDs; INM derivative of mefenamic acid was most potent. jopcr.com
AntiarrhythmicFused indole compound (RS-2135)More potent than class I antiarrhythmic agents against ouabain-induced arrhythmias. nih.gov
Ion Channel InhibitionIndole derivativesInhibition of monocarboxylate transporter 1 (MCT1) and voltage-gated sodium/calcium channels. nih.govnih.gov
AnticonvulsantTetracyclic indole derivativesSignificant activity in maximal electroshock tests (e.g., compound 7d with ED50 of 12.5 mg/kg). nih.gov
AntileishmanialCoronaridine (Indole alkaloid)Potent inhibition of Leishmania amazonensis promastigotes and amastigotes. nih.gov
Antileishmanial2- or 3-substituted enyne quinolinesActivity comparable to pentamidine against Leishmania donovani. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Indoloquinolizine Analogs

The biological activity of indoloquinolizine analogs is highly dependent on their structural features. Structure-activity relationship (SAR) studies aim to identify the key molecular components responsible for their pharmacological effects, guiding the design of more potent and selective compounds. elsevierpure.compreprints.org

For anti-MRSA activity of indolo[3,2-b]quinoline analogs, the indoloquinoline ring itself, as well as related structures like the benzofuroquinoline ring, and the presence of a 4-aminophenol (B1666318) group were found to be essential for activity. elsevierpure.com

Regarding anticonvulsant activity, studies on tetracyclic indole derivatives have shown that modifications at specific positions can significantly impact efficacy. For example, the introduction of a dimethylaminomethyl group at the 6-position of a hexahydrocyclopenta nih.govresearchgate.netpyrrolo[3,2,1-ij]quinoline system resulted in a potent compound. nih.gov

For inhibitors of the amino acid transporter B(0)AT2, SAR studies starting from the lead compound loratadine (B1675096), a histamine (B1213489) H1 receptor antagonist, have provided initial insights into the structural requirements for transporter inhibition. nih.gov

Table 2: Structure-Activity Relationship Highlights for Indoloquinolizine and Related Analogs

Compound ClassBiological ActivityKey Structural Features for ActivityReference
Indolo[3,2-b]quinoline analogsAnti-MRSAIndoloquinoline or benzofuroquinoline ring system; 4-aminophenol group. elsevierpure.com
Bisindole compoundsHIV-1 Fusion InhibitionA 6-6' linkage between indole rings provides the optimal molecular shape for binding to the gp41 hydrophobic pocket. nih.gov
Tetracyclic indole derivativesAnticonvulsantSubstitution at the 6-position of the cycloalkyl nih.govresearchgate.netpyrrolo[3,2,1-ij]quinoline core influences activity. nih.gov
Loratadine analoguesB(0)AT2 InhibitionInitial studies identified loratadine as a selective inhibitor, paving the way for SAR exploration. nih.gov

Interactions with Biological Macromolecules (e.g., Serum Albumins)

The interaction of small molecules with biological macromolecules, particularly serum albumins, is a critical factor influencing their pharmacokinetic profile, including distribution and half-life.

Studies on indole derivatives have demonstrated their ability to bind to human serum albumin (HSA). researchgate.net One study showed that a synthesized indole derivative binds to HSA with a strong affinity, primarily at site I located in subdomain IIA, and that this interaction is favored by hydrophobic forces. researchgate.net The binding mechanism was identified as dynamic quenching. researchgate.net

Similarly, the interaction of quinoline derivatives with bovine serum albumin (BSA) and HSA has been investigated. swu.ac.th These derivatives were found to bind to the albumins through a static quenching mechanism, with binding constants in the range of 10⁴-10⁵ L·mol⁻¹. The primary binding site was also determined to be site I (subdomain IIA), and the interaction was driven by van der Waals forces and/or hydrogen bonding. swu.ac.th

The binding of phenoxazine (B87303) derivatives, which share structural similarities with the tricyclic core of indoloquinolizines, to BSA has also been studied. ias.ac.in These interactions were found to be hydrophobic in nature, with the phenoxazine rings and the tertiary amine side chains binding to a hydrophobic region on the albumin molecule. ias.ac.in

Table 3: Interaction of Indole and Quinoline Derivatives with Serum Albumins

Compound ClassMacromoleculeBinding SiteBinding ForcesBinding Constant (K_b)Reference
Indole derivativeHuman Serum Albumin (HSA)Site I (Subdomain IIA)Hydrophobic forces1.86 x 10⁶ M⁻¹ researchgate.net
Quinoline derivativesBovine Serum Albumin (BSA) & Human Serum Albumin (HSA)Site I (Subdomain IIA)Van der Waals forces, Hydrogen bonding10⁴ - 10⁵ L·mol⁻¹ swu.ac.th
Phenoxazine derivativesBovine Serum Albumin (BSA)Hydrophobic areaHydrophobic interactionsNot specified ias.ac.in

Future Directions and Therapeutic Potential of 12h Indolo 2,3 a Quinolizin 5 Ium in Drug Discovery Research

Optimization Strategies for Enhanced Bioactivity and Selectivity

To improve the therapeutic potential of the 12H-indolo[2,3-a]quinolizin-5-ium core, researchers are focused on chemical modifications to enhance bioactivity and target selectivity. Strategies for structural diversification involve the introduction of various functional groups or modifications of existing substituents. For instance, altering the n-propyl substituent at the C-2 position is a key area of exploration.

Synthetic efforts aim to generate novel derivatives with improved biological profiles, particularly for anticancer applications. Chemical reactions such as substitution, oxidation, and reduction are employed to create a library of diversified compounds. Advanced techniques like palladium-mediated coupling reactions are utilized to introduce a wide range of substituents onto the core structure. The goal of these synthetic modifications is to identify compounds with optimized pharmacological properties for specific therapeutic uses. Optimization of the reaction conditions themselves, such as in the Pictet-Spengler cyclization to form the initial tetrahydro-β-carboline intermediate, is also crucial for improving the yield and selectivity of the final products.

Role as Lead Compounds for Novel Therapeutic Agents

The this compound scaffold is a key lead structure for the development of new therapeutic agents, particularly in oncology. smolecule.com The parent compound and its derivatives, such as flavopereirine (B1672761) and de-ethylflavopereirine, have demonstrated significant potential in cancer therapy. smolecule.comgoogleapis.com De-ethylflavopereirine, in particular, is noted for its ability to selectively target and destroy cancer cells with minimal harm to noncancerous cells. googleapis.com This high selectivity reduces the risk of systemic toxicity often associated with conventional chemotherapy. googleapis.com The therapeutic potential extends to a wide range of cancers, including solid tumors of the breast, prostate, colon, lung, and pancreas, as well as leukemias and lymphomas. googleapis.com

Beyond cancer, these compounds exhibit potent antiparasitic properties. Research has highlighted promising activity against Leishmania amazonensis and Plasmodium falciparum, the parasite responsible for malaria. The broader family of indolo[2,3-a]quinolizidines has been described as having analgesic, anti-inflammatory, antihypertensive, and antiarrhythmic activities, indicating a wide therapeutic window for future drug development. nih.gov The development of novel synthetic strategies to access the indolo[2,3-a]quinolizidine system is considered a crucial step toward creating new treatments for a range of diseases, from cancer to neurodegenerative disorders. nih.gov

Table 1: Investigated Therapeutic Applications of this compound Derivatives

Therapeutic Area Target/Disease Observed Effect Citation
Oncology Human Oral Cancer Inhibits proliferation, invasion, and migration; promotes apoptosis by inactivating the JAK/STAT pathway.
Human Thyroid Cancer Inhibits growth, induces G0/G1 cell cycle arrest, and promotes caspase-dependent apoptosis.
Hepatocellular Carcinoma Induces G0/G1 arrest and apoptosis through both intrinsic and extrinsic pathways.
Colorectal & Breast Cancer Suppresses growth and induces cell cycle arrest and apoptosis.
Drug-Resistant Glioblastoma Reduces cell viability.
Infectious Diseases Plasmodium falciparum (Malaria) Potent inhibitory activity.
Leishmania amazonensis Promising activity with a rapid inhibitory effect and high selectivity.
Inflammation Chronic Inflammation Potential for treatment by administering de-ethylflavopereirine compounds. googleapis.com

Development of Advanced Pharmacological Probes

The this compound scaffold serves as a valuable tool in chemical biology and pharmacology. Its fused indolo[2,3-a]quinolizinium core possesses unique electronic properties stemming from its conjugated π-system and the presence of a quaternary nitrogen atom. smolecule.com These features enable specific interactions with various biological targets, making the compound a suitable backbone for the design of advanced pharmacological probes. smolecule.com

These probes can be used to investigate complex biological processes and identify new drug targets. For example, derivatives of this scaffold are used to study molecular interactions with biomacromolecules like DNA topoisomerases and oligopeptidase B. smolecule.com By understanding these interactions at a molecular level, researchers can elucidate the mechanisms of action for this class of compounds and design more potent and specific therapeutic agents.

Emerging Applications in Medicinal Chemistry and Chemical Biology

The diverse biological activities of this compound derivatives continue to open up new avenues in medicinal chemistry and chemical biology. In contemporary research, these compounds are significant due to their wide-ranging effects, from anticancer to antiparasitic activities.

An emerging application lies in the study of drug delivery systems. For instance, flavopereirine is used in biochemical research to investigate molecular interactions with host molecules like cucurbiturils, which can encapsulate and deliver drugs. smolecule.com Furthermore, the elucidation of specific molecular pathways affected by these compounds, such as the JAK/STAT signaling pathway in oral cancer, provides new targets for therapeutic intervention. smolecule.com The synthesis of novel derivatives with tailored properties remains a key focus, aiming to generate compounds with enhanced efficacy for a variety of diseases.

Q & A

Q. How do researchers optimize synthetic routes for 12H-Indolo[2,3-a]quinolizin-5-ium?

Methodological Answer: Synthetic optimization involves systematic parameter screening (e.g., temperature, catalyst loading, solvent polarity) using factorial design to identify critical variables . For example, reaction temperatures between 800–820°C and reagent stoichiometry (e.g., H₂SO₄/HCl ratios) are tested iteratively with ICP-MS/OES for elemental analysis . Pre-experimental designs (e.g., one-variable-at-a-time) establish baseline conditions, while post-synthesis purification (e.g., chromatography) ensures yield reproducibility.

Q. What characterization techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: Combine spectroscopic methods (e.g., NMR for proton environment mapping, FT-IR for functional group verification) with mass spectrometry (HRMS for molecular weight confirmation). X-ray crystallography resolves stereochemical ambiguities, while ICP-OES quantifies trace metal impurities from synthesis . Cross-validation with computational models (e.g., DFT for electronic structure prediction) enhances reliability .

Intermediate Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying environmental conditions?

Methodological Answer: Employ a quasi-experimental design with controlled variables (e.g., humidity, temperature, light exposure) . Accelerated stability studies under extreme conditions (e.g., 40°C/75% RH) are paired with HPLC monitoring of degradation products. Surface adsorption dynamics (e.g., interactions with silica or polymers) are analyzed via microspectroscopic imaging to identify degradation pathways .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

Methodological Answer: Discrepancies arise from oversimplified computational models (e.g., neglecting solvent effects or non-covalent interactions). Address this by refining density functional theory (DFT) calculations with implicit solvation models or molecular dynamics simulations . Experimental validation via kinetic studies (e.g., stopped-flow spectroscopy) quantifies reaction intermediates, bridging theory-practice gaps .

Advanced Research Questions

Q. How can computational modeling enhance the integration of this compound into drug discovery pipelines?

Methodological Answer: AI-driven platforms (e.g., COMSOL Multiphysics) simulate ligand-receptor binding affinities and pharmacokinetic profiles . Molecular docking studies prioritize synthetic analogs with improved bioavailability, while QSAR models correlate structural motifs with bioactivity. Interdisciplinary approaches (e.g., chemical biology and glycobiology) validate targets in cellular assays .

Q. What advanced methodologies elucidate the compound’s interaction with indoor or biological surfaces at a molecular level?

Methodological Answer: Nanoscale surface interactions are studied using atomic force microscopy (AFM) and time-resolved ToF-SIMS. Adsorption isotherms quantify binding kinetics, while in situ Raman spectroscopy tracks real-time conformational changes on silica or lipid bilayers . For biological interfaces, cryo-EM resolves binding modes with membrane proteins, validated via isothermal titration calorimetry (ITC) .

Q. How do interdisciplinary frameworks (e.g., ICReDD’s approach) address challenges in reaction design for this compound derivatives?

Methodological Answer: ICReDD’s methodology merges computational reaction pathway prediction, machine learning for catalyst selection, and high-throughput experimentation . For example, automated flow reactors screen >100 derivatives/day, with real-time MS/NMR feedback optimizing regioselectivity. Collaborative platforms integrate cheminformatics databases (e.g., PubChem) to prioritize synthetically feasible targets.

Data Analysis & Reporting

Q. What statistical frameworks are recommended for analyzing dose-response or toxicity data in studies involving this compound?

Methodological Answer: Use non-linear regression models (e.g., Hill equation for IC₅₀ determination) with bootstrap resampling to estimate confidence intervals . For toxicity outliers, Grubbs’ test identifies anomalies, while ANOVA with post-hoc Tukey tests compares treatment groups. Data visualization tools (e.g., Seaborn/Python) highlight trends in bioactivity heatmaps .

Q. How should researchers document methodological variability in multi-institutional studies on this compound?

Methodological Answer: Adopt standardized protocols (e.g., CRDC guidelines for chemical engineering design ) with detailed metadata (e.g., instrument calibration logs, batch numbers). Open-access repositories (e.g., Zenodo) archive raw spectra and computational scripts. Inter-laboratory comparisons (e.g., via ring trials) quantify reproducibility, reporting Cohen’s κ for inter-rater reliability .

Ethical & Methodological Considerations

Q. What ontological and epistemological principles guide hypothesis formulation for novel applications of this compound?

Methodological Answer: Ontological assumptions (e.g., whether the compound’s bioactivity is deterministic or context-dependent) shape experimental aims . For example, a positivist epistemology prioritizes quantifiable dose-response relationships, while constructivist approaches explore socio-technical barriers in translational research. Mixed-methods frameworks balance mechanistic studies with qualitative stakeholder interviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.